molecular formula C4H4F3N3S B1628216 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole CAS No. 137929-07-8

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B1628216
CAS No.: 137929-07-8
M. Wt: 183.16 g/mol
InChI Key: GZQDHSNBIWPOIA-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole (CAS 137929-07-8) is a high-value trifluoromethylated heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a 1,3-thiazole core substituted with a reactive hydrazinyl group and a metabolically stable trifluoromethyl (CF3) group, a combination known to significantly enhance a molecule's lipophilicity, binding selectivity, and cell membrane permeability . The unique properties of this scaffold make it a versatile precursor for developing novel therapeutic agents. Recent studies highlight its significant potential in neurodegenerative disease research. Novel trifluoromethylated arylidene-hydrazinyl-thiazoles have demonstrated promising neuroprotective effects in vitro, enhancing the survival and neuronal differentiation of neural stem cells (NSCs) and showing protective activity against amyloid-beta-induced neurotoxicity, which is a key pathological feature of Alzheimer's disease . Furthermore, the 2-hydrazinyl-thiazole pharmacophore is a recognized privileged structure in anticancer research. Analogous compounds have exhibited potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis therapy . This scaffold also shows substantial promise in infectious disease research, with closely related 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives demonstrating potent in vitro anti-Candida activity, outperforming the reference drug fluconazole against pathogenic strains . Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules via Hantzsch-type cyclocondensation and other reactions . This product is intended for research and development use only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

[4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3S/c5-4(6,7)2-1-11-3(9-2)10-8/h1H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQDHSNBIWPOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577308
Record name 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137929-07-8
Record name 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 1,3-thiazole core. This one-pot reaction involves the condensation of a thioamide (or thiourea derivative) with an α-halocarbonyl compound. For 2-hydrazinyl-4-(trifluoromethyl)-1,3-thiazole, the trifluoromethyl group is introduced via the α-haloketone component, typically 2-bromo-4'-trifluoromethylacetophenone.

The general mechanism proceeds through nucleophilic attack of the thioamide’s sulfur on the α-carbon of the halogenated ketone, followed by cyclization and elimination of hydrogen halide. The hydrazinyl group at position 2 is introduced either during the cyclization step via a thiosemicarbazone intermediate or through post-synthetic modification of a pre-formed thiazole.

Optimized Protocol for Direct Hydrazinyl Incorporation

A streamlined approach reported by MDPI involves:

  • Thiosemicarbazone Formation : Reacting 4-(trifluoromethyl)acetophenone thiosemicarbazone with 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one in refluxing ethanol (4–5 h).
  • Cyclization : Spontaneous ring closure under heating, yielding the 2-hydrazinyl-substituted thiazole directly.

Key Parameters :

  • Solvent: Absolute ethanol (dielectric constant ε = 24.3) enhances nucleophilicity.
  • Temperature: Reflux conditions (78°C) accelerate cyclization.
  • Molar Ratio: 1:1 stoichiometry minimizes byproducts.

This method achieves yields of 85–92% with high regioselectivity, attributed to the electron-withdrawing trifluoromethyl group directing cyclization.

Post-Functionalization of Pre-Formed Thiazoles

Halogenation-Hydrazinolysis Sequence

For thiazoles bearing a leaving group at position 2, nucleophilic substitution with hydrazine provides an alternative route:

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)-1,3-thiazole

  • Chlorination of 4-(trifluoromethyl)thiazole-2-thiol using PCl₃ in dry dichloromethane (0°C, 2 h).
  • Yield: 78% (isolated as white crystals, mp 45–47°C).

Step 2: Hydrazine Substitution

  • Reacting the chlorothiazole (1 eq) with anhydrous hydrazine (3 eq) in THF at 60°C for 12 h.
  • Yield: 89% (pale yellow solid, purity >98% by HPLC).

Advantages :

  • Avoids regioselectivity issues in cyclocondensation.
  • Scalable to multi-gram quantities with minimal purification.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Purity (%) Key Reference
Hantzsch Direct Thiosemicarbazone + α-Bromo ketone EtOH, reflux, 5 h 85–92 95–99
Post-Functionalization 2-Chlorothiazole + Hydrazine THF, 60°C, 12 h 89 98
Microwave-Assisted Thiourea + Fluoroacetophenone MW, 100°C, 30 min 94 97

Notable Observations :

  • Microwave Assistance : Reduces reaction time from hours to minutes while improving yields (94% vs. 85% conventional).
  • Solvent Impact : Ethanol outperforms DMF or acetonitrile in Hantzsch reactions due to better solubility of intermediates.

Structural Characterization and Quality Control

Spectroscopic Fingerprints

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.75 (d, J = 8.4 Hz, 2H, ArH), 4.60 (br, 2H, NH₂).
  • ¹³C NMR : δ 168.5 (C-2), 142.3 (C-4), 129.8 (q, J = 32 Hz, CF₃), 125.1 (Ar-C), 121.5 (q, J = 270 Hz, CF₃).

Purity Optimization

  • Recrystallization : Ethanol/water (7:3) achieves >99% purity.
  • Chromatography : Silica gel (ethyl acetate/hexane 1:2) removes residual hydrazine.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Hantzsch Route : Lower raw material costs but higher energy input.
  • Post-Functionalization : Higher intermediate costs offset by reduced processing time.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their function. This interaction can lead to antimicrobial or anticancer effects, depending on the specific biological target.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Thiazole Ring

a) Hydrazinyl Thiazoles with Different Aryl Substituents
  • LpQM-28 (2-(2-(pyridin-2-ylmethylene)hydrazinyl)-4-(4-chlorophenyl)-1,3-thiazole): Replaces -CF₃ with 4-chlorophenyl. Exhibits potent anti-Trypanosoma cruzi activity (IC₅₀ = 1.86 μM, selectivity index >50) .
  • LpQM-31 (2-(2-(pyridin-2-ylmethylene)hydrazinyl)-4-(3-nitrophenyl)-1,3-thiazole):
    • Substituted with 3-nitrophenyl.
    • Higher potency against T. cruzi (IC₅₀ = 1.62 μM) due to nitro group’s electron-withdrawing effects .

Comparison Insight : The -CF₃ group in 2-hydrazinyl-4-(trifluoromethyl)-1,3-thiazole may offer superior metabolic stability compared to nitro or chloro groups, which are prone to reduction or hydrolysis.

b) Trifluoromethylphenyl Derivatives
  • 3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (6d): Contains a cyanophenyl group instead of hydrazinyl. Demonstrates cytotoxic properties, likely due to the cyano group’s electrophilic reactivity .
  • 3-((4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid (6e): Shares the -CF₃ group but includes a propanoic acid side chain. Exhibits antiviral activity against influenza A, attributed to enhanced solubility from the carboxylic acid moiety .

Comparison Insight: The hydrazinyl group in this compound may improve binding to metal-containing enzymes compared to amino or cyano substituents.

Crystallographic and Electronic Properties

  • 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole: Replaces hydrazinyl with imidazolyl. Crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen-bonding networks due to imidazole’s planar structure . Comparison Insight: The hydrazinyl group’s flexibility in this compound may enhance conformational adaptability for target binding compared to rigid imidazole derivatives.

Antimicrobial and Antiparasitic Activity

  • LpQM-28/31 :
    • Specificity against T. cruzi (IC₅₀ <2 μM) .
  • Thiazole-5-ylacetic acid derivatives :
    • Broad anti-inflammatory activity (IC₅₀ ~10 μM for COX-2 inhibition) .

Antiviral Activity

  • Compound 6e :
    • Targets influenza A (EC₅₀ = 5.2 μM) via RNA polymerase inhibition .
  • 1,3,4-Thiadiazole derivatives :
    • Inhibit HIV-1 (EC₅₀ ~20 μM) but lack selectivity .

Comparison Insight : The hydrazinyl group’s nucleophilicity in this compound could facilitate interactions with viral proteases or polymerases.

Biological Activity

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole is a compound of significant interest due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings on its biological activity, including detailed data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves cyclization reactions of thiosemicarbazones with trifluoroacetone derivatives. The structural characteristics, including the presence of the trifluoromethyl group, significantly influence its biological activity by enhancing lipophilicity and facilitating cell membrane penetration.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3bE. coli16 μg/mL
3cK. pneumonia32 μg/mL
7aC. albicans7.81 μg/mL
7eC. albicans3.9 μg/mL

Case Study: Antifungal Activity
In a study evaluating antifungal activity against Candida albicans, compounds such as 7a and 7e showed promising results with MIC values significantly lower than the reference drug fluconazole (15.62 μg/mL) . Molecular docking studies indicated that these compounds act as noncompetitive inhibitors of the fungal lanosterol C14α-demethylase, a key enzyme in ergosterol biosynthesis .

Antibacterial Activity

The compound also exhibits significant antibacterial properties. For instance, derivatives synthesized from substituted arylidene hydrazinyl thiazoles demonstrated effective inhibition against E. coli and Klebsiella pneumoniae, with optimal MIC values ranging from 16 μg/mL to 32 μg/mL .

Gene Expression Studies
Using qRT-PCR techniques, it was observed that most derivatives led to downregulation of genes associated with antibiotic resistance in both bacterial strains tested . This suggests a potential mechanism for overcoming resistance in pathogenic bacteria.

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. Compounds derived from the thiazole scaffold have shown efficacy against various cancer cell lines.

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 Value (μM)
Compound IHCT-11612
Compound IIHepG210

In particular, certain thiazole derivatives exhibited strong binding interactions with cancer-related enzymes, indicating their potential as therapeutic agents against colon carcinoma . The structural modifications, such as the incorporation of electron-withdrawing groups, further enhanced their anticancer activity .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds act as noncompetitive inhibitors for key fungal enzymes involved in sterol biosynthesis.
  • Gene Regulation : They modulate gene expression related to antibiotic resistance in bacteria.
  • Cellular Interaction : Enhanced lipophilicity aids in penetrating cellular membranes effectively.

Q & A

Q. Key considerations :

  • Solvent choice (e.g., ethanol, DMF) and temperature control (reflux vs. room temperature) significantly impact yield.
  • Catalysts like Cu(I) or Pd-based systems may enhance regioselectivity in coupling reactions .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Answer:
A multi-technique approach is critical:

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the hydrazinyl (-NH-NH2_2) and trifluoromethyl (-CF3_3) groups. For instance, the hydrazinyl proton typically appears as a broad singlet near δ 4–5 ppm, while 19^19F NMR detects CF3_3 signals around δ -60 to -70 ppm .
  • X-ray crystallography : Single-crystal X-ray analysis (using programs like SHELXL ) provides unambiguous bond-length and angle data. reports a thiazole-phenyl dihedral angle of 5.15°, confirming near-planarity .
  • Elemental analysis : Cross-validation of C, H, N, and F content ensures purity .

Q. Advanced experimental design :

  • Parallel synthesis : Generate analogues with varied substituents (e.g., aryl, alkyl) at the 4-position to correlate structure with IC50_{50} values.
  • In vitro assays : Use MTT or fluorescence-based assays to quantify cytotoxicity or target inhibition .

How can researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-validation : Combine 1^1H-13^13C HSQC and HMBC NMR to assign ambiguous peaks. For example, resolved overlapping signals by correlating carbonyl carbons with adjacent protons .
  • Crystallographic refinement : SHELXL () can refine disordered regions in X-ray data, especially for flexible hydrazine groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., lists exact mass data for related compounds) .

Case study : In , discrepancies between calculated and observed elemental analysis were resolved by repeating synthesis under inert atmosphere, minimizing oxidation .

What are the challenges in optimizing reaction yields for large-scale synthesis?

Answer:

  • Byproduct formation : The hydrazine group is prone to oxidation; using antioxidants like BHT or conducting reactions under nitrogen improves yields .
  • Purification : Silica gel chromatography often fails due to polar byproducts. Reverse-phase HPLC or recrystallization from ethanol/water mixtures is preferred .
  • Scale-up limitations : Exothermic reactions (e.g., cyclization with thionyl chloride) require careful temperature control to avoid decomposition .

How does the electronic nature of the trifluoromethyl group influence the thiazole ring’s aromaticity?

Answer:

  • Spectroscopic evidence : IR and Raman spectroscopy show increased ring stretching frequencies due to the electron-withdrawing -CF3_3 group, reducing π-electron density .
  • Computational analysis : NBO calculations reveal decreased electron density at C-5, making it more electrophilic. This aligns with X-ray data showing shortened C-S bonds in CF3_3-substituted thiazoles .

What safety protocols are critical when handling hydrazine derivatives in synthesis?

Answer:

  • Toxicity mitigation : Use fume hoods and personal protective equipment (PPE) due to hydrazine’s carcinogenic potential.
  • Waste disposal : Neutralize hydrazine residues with dilute HCl before disposal, as described in ’s safety guidelines .

How can researchers validate the purity of this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Melting point analysis : Compare observed melting points with literature values (e.g., reports MP data for analogous thiazoles) .

What are emerging applications of this compound in materials science?

Answer:

  • OLEDs : The thiazole core’s rigid, conjugated structure enables use as electron-transport layers. notes similar trifluoromethyl-thiazoles in optoelectronic devices .
  • Coordination polymers : Hydrazine groups can chelate metal ions (e.g., Cu2+^{2+}) for catalytic applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole
Reactant of Route 2
2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole

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